CarbaMic acid, [(5S)-5-[[(2R)-3-(3,5-dibroMo-4-hydroxyphenyl)-2-[[[4-(1,4-dihydro-2-oxo-3(2H)-quinazolinyl)-1-piperidinyl]carbonyl]aMino]-1-oxopropyl]aMino]-6-oxo-6-[4-(4-pyridinyl)-1-piperazinyl]hexyl]-, 1,1-diMethylethyl ester (9CI)
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Overview
Description
CarbaMic acid, [(5S)-5-[[(2R)-3-(3,5-dibroMo-4-hydroxyphenyl)-2-[[[4-(1,4-dihydro-2-oxo-3(2H)-quinazolinyl)-1-piperidinyl]carbonyl]aMino]-1-oxopropyl]aMino]-6-oxo-6-[4-(4-pyridinyl)-1-piperazinyl]hexyl]-, 1,1-diMethylethyl ester (9CI) is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a unique structure that includes multiple functional groups, making it a subject of interest for scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multiple steps, including the formation of intermediate compounds. The process may start with the preparation of the core structure, followed by the introduction of various functional groups through specific reactions such as bromination, hydroxylation, and esterification. Reaction conditions such as temperature, solvent, and catalysts play a crucial role in achieving the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to carbonyl groups.
Reduction: Reduction of carbonyl groups to hydroxyl groups.
Substitution: Replacement of functional groups with other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions such as pH, temperature, and solvent choice are critical for the success of these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and mechanisms.
Biology
In biological research, this compound may be studied for its potential interactions with biological molecules such as proteins and nucleic acids. It could serve as a probe for understanding biochemical processes.
Medicine
In medicine, this compound may have potential therapeutic applications. Its ability to interact with specific molecular targets could make it a candidate for drug development.
Industry
In industry, this compound could be used in the development of new materials or as a catalyst in chemical processes. Its unique properties may offer advantages in various industrial applications.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets. These interactions may include binding to enzymes, receptors, or other proteins, leading to changes in their activity. The pathways involved in these interactions can be complex and may require further research to fully understand.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other carbamic acid derivatives with different substituents. These compounds may share some properties but differ in their specific interactions and applications.
Uniqueness
What sets this compound apart is its unique combination of functional groups and structural features. This uniqueness may result in distinct chemical reactivity and biological activity, making it a valuable compound for research and development.
Properties
Molecular Formula |
C43H55Br2N9O7 |
---|---|
Molecular Weight |
969.8 g/mol |
IUPAC Name |
tert-butyl N-[(5S)-5-[[(2R)-3-(3,5-dibromo-4-hydroxyphenyl)-2-[[4-(2-oxo-1,4-dihydroquinazolin-3-yl)piperidine-1-carbonyl]amino]propanoyl]amino]-6-oxo-6-(4-pyridin-4-ylpiperazin-1-yl)hexyl]carbamate |
InChI |
InChI=1S/C43H55Br2N9O7/c1-43(2,3)61-42(60)47-15-7-6-10-35(39(57)52-22-20-51(21-23-52)30-11-16-46-17-12-30)48-38(56)36(26-28-24-32(44)37(55)33(45)25-28)50-40(58)53-18-13-31(14-19-53)54-27-29-8-4-5-9-34(29)49-41(54)59/h4-5,8-9,11-12,16-17,24-25,31,35-36,55H,6-7,10,13-15,18-23,26-27H2,1-3H3,(H,47,60)(H,48,56)(H,49,59)(H,50,58)/t35-,36+/m0/s1 |
InChI Key |
IJJBHTBSZABQDV-MPQUPPDSSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)NCCCC[C@@H](C(=O)N1CCN(CC1)C2=CC=NC=C2)NC(=O)[C@@H](CC3=CC(=C(C(=C3)Br)O)Br)NC(=O)N4CCC(CC4)N5CC6=CC=CC=C6NC5=O |
Canonical SMILES |
CC(C)(C)OC(=O)NCCCCC(C(=O)N1CCN(CC1)C2=CC=NC=C2)NC(=O)C(CC3=CC(=C(C(=C3)Br)O)Br)NC(=O)N4CCC(CC4)N5CC6=CC=CC=C6NC5=O |
Origin of Product |
United States |
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